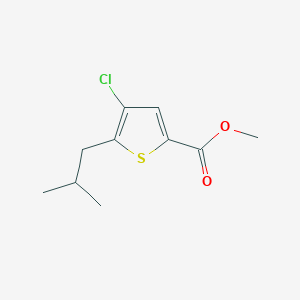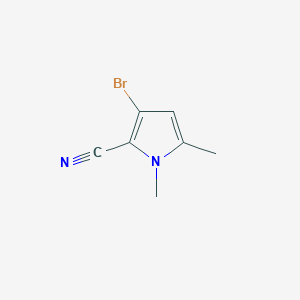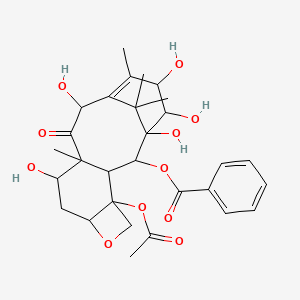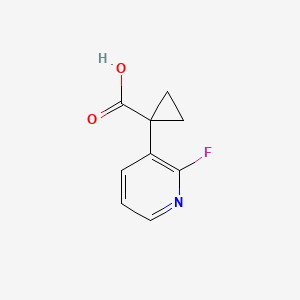![molecular formula C32H40FeP2 B12064529 (1R)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B12064529.png)
(1R)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene is a chiral ferrocene-based ligand. This compound is notable for its application in asymmetric catalysis, particularly in the formation of chiral products. The ferrocene backbone provides stability and rigidity, while the phosphino groups offer coordination sites for metal catalysts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene typically involves the following steps:
Preparation of the Ferrocene Backbone: The ferrocene backbone is synthesized through the reaction of cyclopentadienyl anion with iron(II) chloride.
Introduction of Phosphino Groups: The phosphino groups are introduced via a substitution reaction, where the ferrocene derivative reacts with bis(1,1-dimethylethyl)phosphine and diphenylphosphine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene undergoes various types of reactions, including:
Oxidation: The ferrocene moiety can be oxidized to ferrocenium ion.
Reduction: The ferrocenium ion can be reduced back to ferrocene.
Substitution: The phosphino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ferrocenium ion.
Reduction: Regeneration of ferrocene.
Substitution: Formation of various substituted ferrocene derivatives.
Scientific Research Applications
(1R)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene has a wide range of applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis to produce chiral molecules.
Biology: Investigated for its potential in drug delivery systems due to its stability and ability to coordinate with metal ions.
Medicine: Explored for its anticancer properties, particularly in the development of ferrocene-based drugs.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene involves coordination with metal catalysts. The phosphino groups bind to the metal center, facilitating various catalytic processes. The ferrocene backbone provides stability and electronic properties that enhance the catalytic activity.
Comparison with Similar Compounds
Similar Compounds
(S)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(S)-1-(diphenylphosphino)ethyl]ferrocene: A similar chiral ligand with the opposite chirality.
1,1’-Bis(diphenylphosphino)ferrocene: A related ligand with two diphenylphosphino groups.
Uniqueness
(1R)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene is unique due to its specific chiral configuration and the combination of bis(1,1-dimethylethyl)phosphino and diphenylphosphino groups. This unique structure provides distinct electronic and steric properties that enhance its performance in asymmetric catalysis.
Properties
Molecular Formula |
C32H40FeP2 |
|---|---|
Molecular Weight |
542.5 g/mol |
InChI |
InChI=1S/C27H35P2.C5H5.Fe/c1-21(24-19-14-20-25(24)29(26(2,3)4)27(5,6)7)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h8-21H,1-7H3;1-5H;/t21-;;/m1../s1 |
InChI Key |
MJOXBJGLXGTJRJ-GHVWMZMZSA-N |
Isomeric SMILES |
C[C@H]([C]1[CH][CH][CH][C]1P(C(C)(C)C)C(C)(C)C)P(C2=CC=CC=C2)C3=CC=CC=C3.[CH]1[CH][CH][CH][CH]1.[Fe] |
Canonical SMILES |
CC([C]1[CH][CH][CH][C]1P(C(C)(C)C)C(C)(C)C)P(C2=CC=CC=C2)C3=CC=CC=C3.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-Ethynyl-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B12064475.png)

![2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B12064487.png)
![[2-[(2-Nitrophenyl)methoxy]phenyl]methanamine](/img/structure/B12064491.png)
![Methyl cis-3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B12064494.png)


![Propanoic acid, 2,2,3,3-tetrafluoro-3-[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethoxy]-, methyl ester](/img/structure/B12064525.png)

